十一碳烯酸锌

描述

十一碳烯酸锌是十一碳烯酸的锌盐,十一碳烯酸是一种从蓖麻油中提取的脂肪酸。 它以其抗真菌特性而广为人知,通常用于治疗皮肤感染,例如足癣、股癣和体癣 。 该化合物以其减少真菌感染引起的刺激和炎症的能力而闻名,使其成为各种局部制剂中宝贵的成分 .

科学研究应用

十一碳烯酸锌在科学研究中具有广泛的应用,包括:

化学: 用作合成其他锌化合物的先驱体,并用作各种化学反应中的试剂.

生物学: 研究其抗真菌特性及其抑制致病真菌生长的能力.

医学: 用于局部制剂中治疗真菌感染和减少炎症.

作用机制

十一碳烯酸锌在与水分接触时会释放锌离子。 这些离子通过破坏细菌和真菌的细胞膜并干扰其代谢过程来抑制细菌和真菌的生长 。 该化合物的双功能特性也使其能够与其他生物分子偶联,从而增强其功效 .

类似化合物:

十一碳烯酸: 一种具有抗真菌特性的脂肪酸,通常与十一碳烯酸锌组合使用以增强功效.

十一碳烯酸钙: 十一碳烯酸的另一种盐,用于类似的抗真菌应用.

十一碳烯酸铜: 以其抗菌特性而闻名,用于各种制剂.

十一碳烯酸锌的独特性: 与其他锌盐或酸相比,十一碳烯酸锌以其优异的耐受性和低刺激性而脱颖而出 。 其有效释放锌离子的能力使其成为一种强大的杀真菌剂,在医药和工业领域具有广泛的应用 .

生化分析

Biochemical Properties

Zinc undecylenate plays a significant role in biochemical reactions due to its bifunctional properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, undecylenic acid, the parent compound, is known to conjugate with proteins, serving as a linking molecule. This interaction is crucial for its antifungal activity, as it disrupts the cell membrane of fungi, leading to cell death . Additionally, zinc undecylenate’s antimicrobial properties help prevent the growth of microorganisms on the skin .

Cellular Effects

Zinc undecylenate affects various types of cells and cellular processes. It influences cell function by disrupting cell membranes, particularly in fungal cells, leading to their death. This disruption also affects cell signaling pathways and gene expression, as the integrity of the cell membrane is crucial for these processes. In human cells, zinc undecylenate’s antimicrobial properties help maintain cellular health by preventing infections .

Molecular Mechanism

The molecular mechanism of zinc undecylenate involves its interaction with cell membranes and biomolecules. It binds to the cell membrane of fungi, causing disruption and leading to cell death. This binding interaction inhibits the growth and proliferation of fungal cells. Additionally, zinc undecylenate may influence enzyme activity, either inhibiting or activating specific enzymes involved in cellular metabolism and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of zinc undecylenate change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that zinc undecylenate maintains its antifungal properties over extended periods, although its potency may diminish. In vitro and in vivo studies indicate that prolonged exposure to zinc undecylenate does not significantly affect cellular function, suggesting its safety for long-term use .

Dosage Effects in Animal Models

The effects of zinc undecylenate vary with different dosages in animal models. At low doses, it effectively treats fungal infections without causing adverse effects. At high doses, zinc undecylenate can exhibit toxic effects, including skin irritation and systemic toxicity. Threshold effects have been observed, where a minimum concentration is required for antifungal activity, but exceeding this threshold can lead to adverse reactions .

Metabolic Pathways

Zinc undecylenate is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes and cofactors involved in the synthesis and degradation of fatty acids. This interaction can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. Zinc undecylenate’s role in these pathways is crucial for its antifungal and antimicrobial properties .

Transport and Distribution

Within cells and tissues, zinc undecylenate is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the cell membrane of fungi. The compound’s distribution is essential for its efficacy, as it needs to reach the site of infection to exert its antifungal effects. Additionally, zinc undecylenate’s accumulation in specific tissues can enhance its therapeutic potential .

Subcellular Localization

Zinc undecylenate’s subcellular localization is primarily at the cell membrane, where it exerts its antifungal activity. Targeting signals and post-translational modifications may direct zinc undecylenate to specific compartments or organelles within the cell. This localization is crucial for its function, as it needs to interact with the cell membrane to disrupt fungal cells effectively .

准备方法

合成路线和反应条件: 十一碳烯酸锌可以通过多种方法合成。一种常见的方法是氧化锌与十一碳烯酸在乙醇等溶剂存在下反应。 该反应通常在升高的温度(40-80°C)下进行 1-2 小时 。 另一种方法是乙酸锌与十一碳烯酸在水溶液中反应,然后过滤、洗涤和干燥以获得最终产物 .

工业生产方法: 在工业环境中,十一碳烯酸锌是在受控环境中通过氧化锌与十一碳烯酸反应制得的。反应混合物被加热和搅拌以确保完全反应。 然后过滤、洗涤和干燥产物以获得高纯度十一碳烯酸锌粉末 。此方法确保一致的质量和高产率,使其适用于大规模生产。

化学反应分析

反应类型: 十一碳烯酸锌经历各种化学反应,包括:

氧化: 十一碳烯酸锌会发生氧化反应,导致形成氧化锌和其他副产物。

取代: 该化合物可以参与取代反应,其中十一碳烯酸酯基团被其他官能团取代。

常见试剂和条件:

氧化反应: 可以在受控条件下使用过氧化氢或高锰酸钾等常见氧化剂。

取代反应: 在合适催化剂存在下可以使用卤素或其他亲核试剂等试剂。

形成的主要产物:

氧化: 氧化锌和其他氧化衍生物。

取代: 根据所用试剂的不同,各种取代的锌化合物。

相似化合物的比较

Undecylenic Acid: A fatty acid with antifungal properties, often used in combination with zinc undecylenate for enhanced efficacy.

Calcium Undecylenate: Another salt of undecylenic acid, used for similar antifungal applications.

Copper Undecylenate: Known for its antimicrobial properties, used in various formulations.

Uniqueness of Zinc Undecylenate: Zinc undecylenate stands out due to its excellent tolerance and low irritancy compared to other zinc salts or acids . Its ability to release zinc ions effectively makes it a powerful fungicide with a broad spectrum of applications in medicine and industry .

属性

CAS 编号 |

557-08-4 |

|---|---|

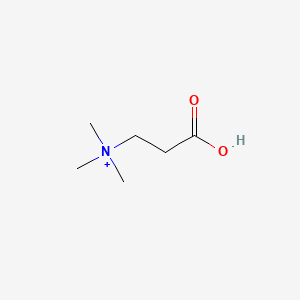

分子式 |

C11H20O2Zn |

分子量 |

249.7 g/mol |

IUPAC 名称 |

undec-10-enoic acid;zinc |

InChI |

InChI=1S/C11H20O2.Zn/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2H,1,3-10H2,(H,12,13); |

InChI 键 |

GAAKLDANOSASAM-UHFFFAOYSA-N |

SMILES |

C=CCCCCCCCCC(=O)[O-].C=CCCCCCCCCC(=O)[O-].[Zn+2] |

规范 SMILES |

C=CCCCCCCCCC(=O)O.[Zn] |

Key on ui other cas no. |

557-08-4 |

物理描述 |

Dry Powder |

Pictograms |

Irritant |

同义词 |

Aftate Breezee Chinofungin Chlorisept Curatin Genaspor Micoisdin NP 27 NP-27 NP27 Ony Clear Ony-Clear Purder N, Tolnaftat Sporiline Tinactin Tinaderm Tinatox Tineafax Ting Tolnaftat Purder N Tolnaftate Tonoftal ZeaSo |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Zinc Undecylenate is a salt of undecylenic acid and zinc commonly used as a topical antifungal agent. It is the active ingredient in many over-the-counter antifungal preparations, particularly for the treatment of fungal skin infections like athlete's foot (tinea pedis). [, , ]

A: The molecular formula of Zinc Undecylenate is C22H38O4Zn. Its molecular weight is 431.94 g/mol. []

ANone: Yes, several analytical methods have been developed for quantifying Zinc Undecylenate in various formulations. These include:

- Atomic Absorption Spectrophotometry (AAS): This method measures the absorbance of zinc atoms in a sample. []

- EDTA Complexometry: This technique involves titrating the sample with EDTA to determine the zinc content. []

- High-Performance Liquid Chromatography (HPLC): After conversion to 4'-nitrophenacyl esters, HPLC can be used to separate and quantify both undecylenic acid and zinc undecylenate. []

- Gas Chromatography with Flame Ionization Detection (GC/FID): This method, coupled with methyl esterification, allows for the quantification of undecylenic acid and zinc undecylenate in cosmetics. []

- Fluorimetric Liquid Chromatography: This method offers a simple approach for analyzing both undecylenic acid and zinc undecylenate in pharmaceutical preparations. []

A: While undecylenic acid itself exhibits antifungal properties, research suggests that its salts, like Zinc Undecylenate, demonstrate significantly enhanced efficacy. Studies have shown that undecylenate salts can be four times more potent than the free acid and over 30 times more effective than caprylic acid. []

ANone: Yes, several clinical studies have demonstrated the efficacy of Zinc Undecylenate in treating fungal skin infections:

- Tinea Pedis: A double-blind study showed that a powder containing 2% undecylenic acid and 20% Zinc Undecylenate was significantly more effective in achieving negative cultures and improving symptoms like erythema and scaling compared to a placebo. []

- Dermatophytoses of Glabrous Skin: Another double-blind study demonstrated that a cream containing 3% undecylenic acid and 20% Zinc Undecylenate was as effective as 1% tolnaftate cream in treating these infections. []

ANone: Research has investigated the toxicity of Zinc Undecylenate on aquatic organisms:

- Marine Rotifers: A study found that concentrations of Zinc Undecylenate above 12.5 mg L-1 significantly reduced the population growth rate of Brachionus plicatilis. []

- Marine Diatoms: Similar results were observed with the marine diatom Skeletonema costatum, where concentrations above 10 mg L-1 of Zinc Undecylenate impacted its population growth rate. []

ANone: Interestingly, Zinc Undecylenate has demonstrated potential in materials science and polymer chemistry:

- Catalyst in Ring-Opening Polymerization: Research has shown that Zinc Undecylenate can act as a catalyst in the ring-opening polymerization of caprolactone monomers, leading to the production of polycaprolactone. This polymer has applications in biodegradable plastics and drug delivery systems. [, , ]

- Nanomaterial Synthesis: Zinc Undecylenate serves as a precursor for the synthesis of Eu3+-doped ZnB2O4 (B = Al3+, Ga3+) nanospinels, which are red phosphors with potential applications in display technologies and lighting. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B1202164.png)

![4-(hydroxymethyl)-2-methylidene-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B1202170.png)

![2-Propanol,1-[(1,1-dimethylethyl)amino]-3-[1-(1-methyl-1H-imidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethoxy]-](/img/structure/B1202172.png)